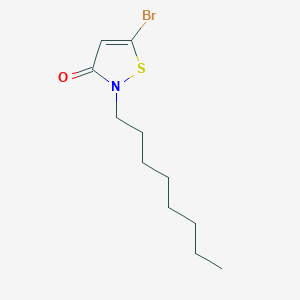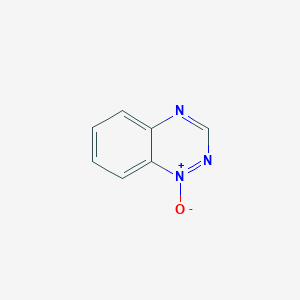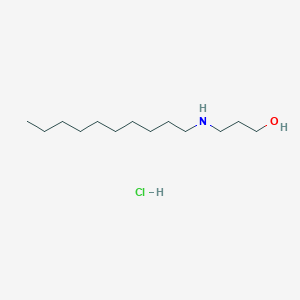
3-(Decylamino)propan-1-ol;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Decylamino)propan-1-ol;hydrochloride is a chemical compound with the molecular formula C13H29NO·HCl. It is a derivative of propanol, where the hydroxyl group is attached to the first carbon atom, and a decylamino group is attached to the third carbon atom. This compound is often used in various chemical and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Decylamino)propan-1-ol;hydrochloride typically involves the reaction of 3-chloropropanol with decylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Decylamino)propan-1-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of alkyl halides or other substituted compounds.
Applications De Recherche Scientifique
3-(Decylamino)propan-1-ol;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems and its role as a biochemical reagent.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of surfactants, emulsifiers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-(Decylamino)propan-1-ol;hydrochloride involves its interaction with specific molecular targets. The decylamino group can interact with various receptors or enzymes, leading to changes in cellular signaling pathways. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s solubility and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Diethylamino)propan-1-ol;hydrochloride
- 3-(Cyclohexylamino)propan-1-ol;hydrochloride
Uniqueness
3-(Decylamino)propan-1-ol;hydrochloride is unique due to its long decyl chain, which imparts distinct hydrophobic properties. This makes it particularly useful in applications where hydrophobic interactions are important, such as in the formulation of surfactants and emulsifiers.
Propriétés
Numéro CAS |
60535-33-3 |
|---|---|
Formule moléculaire |
C13H30ClNO |
Poids moléculaire |
251.83 g/mol |
Nom IUPAC |
3-(decylamino)propan-1-ol;hydrochloride |
InChI |
InChI=1S/C13H29NO.ClH/c1-2-3-4-5-6-7-8-9-11-14-12-10-13-15;/h14-15H,2-13H2,1H3;1H |
Clé InChI |
CWUMEKJWISOESV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCNCCCO.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pyridine, 2-[[(3,4-dimethoxyphenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14615460.png)
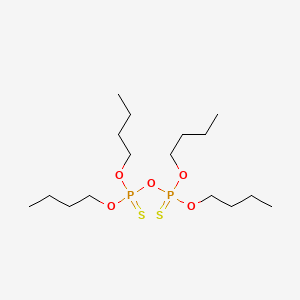
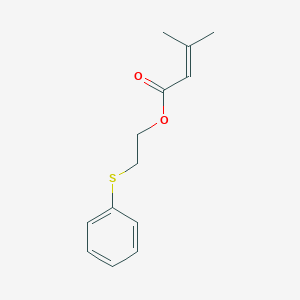
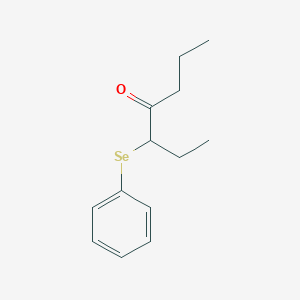
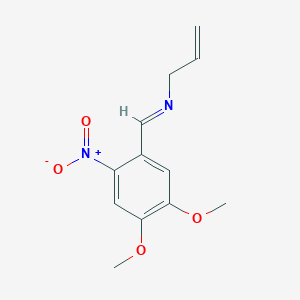
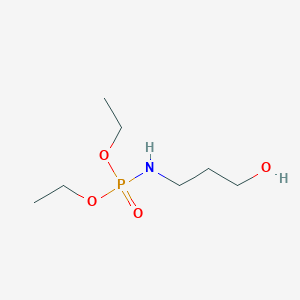
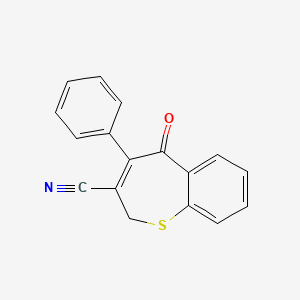

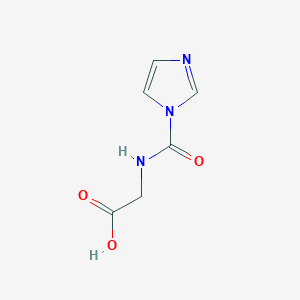
![3-Phenylpyrido[3,2-e][1,2,4]triazine](/img/structure/B14615505.png)
